molecular formula C27H35NO5S B11994368 Ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11994368
M. Wt: 485.6 g/mol
InChI Key: RZXNHNYMJRDLBQ-SDNWHVSQSA-N
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Description

  • Ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a mouthful of a compound! Let’s break it down:
    • The core structure is a benzothiophene , which is a heterocyclic aromatic compound containing a sulfur atom in its ring.
    • The compound has an ethyl ester group (C₂H₅COO-) attached to the benzothiophene ring.
    • The long side chain includes a methoxy group (OCH₃) and a pentyloxy group (C₅H₁₁O-).
    • The propenoyl group (CH₂=CHC(O)-) is also present.
  • This compound likely has interesting pharmacological properties due to its complex structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is lacking.
    • It likely interacts with specific receptors or enzymes due to its complex structure.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed investigation would require access to specialized databases and research articles

    Properties

    Molecular Formula

    C27H35NO5S

    Molecular Weight

    485.6 g/mol

    IUPAC Name

    ethyl 2-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    InChI

    InChI=1S/C27H35NO5S/c1-5-7-8-15-33-21-13-10-19(17-22(21)31-4)11-14-24(29)28-26-25(27(30)32-6-2)20-12-9-18(3)16-23(20)34-26/h10-11,13-14,17-18H,5-9,12,15-16H2,1-4H3,(H,28,29)/b14-11+

    InChI Key

    RZXNHNYMJRDLBQ-SDNWHVSQSA-N

    Isomeric SMILES

    CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC)OC

    Canonical SMILES

    CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC)OC

    Origin of Product

    United States

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